N-tert-butylsulfamoyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H10FNO2S |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N-tert-butylsulfamoyl fluoride |
InChI |
InChI=1S/C4H10FNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 |
InChI Key |
BMASTRMOAZNBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)F |
Origin of Product |
United States |
Context of Sulfur Vi Fluorides in Contemporary Chemical Synthesis
Sulfur(VI) fluorides represent a burgeoning class of compounds that are prized for their remarkable stability and predictable reactivity. wiley.com Unlike other sulfur(VI) halides, they exhibit exceptional resistance to hydrolysis, thermal decomposition, and various redox conditions. wiley.comsigmaaldrich.com This unique balance of stability and latent reactivity has positioned them as powerful tools in diverse areas of chemical science. wiley.comthieme-connect.com
The resurgence of interest in sulfur(VI) fluorides was significantly catalyzed by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues in 2014. thieme-connect.comrsc.org Hailed as a next-generation click chemistry reaction, SuFEx leverages the distinctive properties of the S(VI)-F bond. sigmaaldrich.comrsc.org This bond, while exceptionally stable under many conditions, demonstrates reliable reactivity in specific, activated environments, allowing for clean and efficient coupling reactions. rsc.org SuFEx reactions are characterized by their simplicity, high yields, and compatibility with aqueous environments, making them ideal for applications in chemical synthesis, materials science, and chemical biology. sigmaaldrich.com
The utility of sulfur(VI) fluorides, including sulfonyl fluorides (RSO₂F), fluorosulfates (ROSO₂F), and sulfamoyl fluorides (R₂NSO₂F), has expanded from their initial use as protease inhibitors to becoming fundamental building blocks in organic synthesis. wiley.comrsc.orgrsc.org Modern synthetic methods, including electrochemical and photochemical strategies, have further broadened the accessibility and diversity of these valuable compounds. rsc.org
Architectural Significance of the Sulfamoyl Fluoride Motif
The sulfamoyl fluoride (B91410) (R₂NSO₂F) motif is a nitrogenous variant of the sulfur(VI) fluoride family and possesses a distinct reactivity profile that is highly dependent on the substitution at the nitrogen atom. wiley.comrsc.org This tunability is central to its architectural significance in molecule construction.
Generally, sulfamoyl fluorides are more robust than their sulfamoyl chloride counterparts. enamine.net N-disubstituted sulfamoyl fluorides, for instance, are noted for their stability towards hydrolysis under basic conditions and their inertness towards a wide range of nucleophiles. enamine.net This stability makes the sulfamoyl fluoride group a reliable connector or a stable structural element in complex molecules.
Conversely, monosubstituted sulfamoyl fluorides (RNHSO₂F) can exhibit greater reactivity. They are capable of reacting with nucleophiles, sometimes proceeding through a reactive azasulfene intermediate formed by the elimination of a fluoride anion. rsc.org This controlled reactivity allows the sulfamoyl fluoride group to serve as a "warhead" in chemical biology and medicinal chemistry, selectively forming covalent bonds with biological targets. acs.org Recent synthetic advancements have enabled the direct conversion of amines to sulfamoyl fluorides, including the functionalization of nucleosides to create derivatives that can undergo SuFEx reactions. acs.orgorganic-chemistry.org Furthermore, the motif has been utilized in intramolecular Friedel-Crafts reactions to synthesize sultams, which are important pharmacophores. acs.org
Unique Contribution of the N Tert Butylsulfamoyl Fluoride Substructure to Reagent Design
Historical Development of Sulfamoyl Fluoride Synthesis
The synthesis of sulfamoyl fluorides is built upon the broader historical development of methods for creating sulfonyl fluorides. Early approaches, dating back to the 1930s, primarily involved the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluoride salts, such as those of ammonium (B1175870), potassium, sodium, and zinc. rsc.org These initial methods often suffered from limitations in yield. rsc.org A significant step forward was the use of potassium fluoride in conjunction with 18-crown-6 (B118740) to enhance the nucleophilicity of the fluoride ion, which led to quantitative yields for aryl sulfonyl fluorides. rsc.org
Specifically for sulfamoyl fluorides, one of the earliest documented methods, reported in 1948, involved the direct reaction of sulfuryl fluoride (SO₂F₂) gas with secondary amines. justia.comgoogle.com This foundational reaction established a direct pathway to the R₂NSO₂F core structure. Over the decades, the inherent challenges of using gaseous SO₂F₂ and the often harsh conditions of early fluorinating agents spurred the development of more practical and efficient protocols. These historical efforts laid the groundwork for the more refined and varied synthetic strategies available today. rsc.orgbeilstein-journals.org
Classical and Established Protocols for this compound Preparation
Established methods for synthesizing this compound primarily rely on two reliable strategies: direct reaction with sulfuryl fluoride or its equivalents, and a two-step process involving sulfonamidation followed by a distinct fluorination step.
The most direct route to this compound involves the reaction of tert-butylamine (B42293) with sulfuryl fluoride (SO₂F₂). Sulfuryl fluoride gas can be bubbled through a solution containing a secondary amine, typically in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to produce the corresponding sulfamoyl fluoride. rsc.org This method leverages the electrophilicity of the sulfur atom in SO₂F₂.
Given the hazards and difficulties in handling gaseous SO₂F₂, solid reagents that act as "SO₂F" donors have been developed. For instance, 1,1'-sulfonyldiimidazole (B1293689) (SDI), upon reaction with potassium fluoride (KF) and an acid like trifluoroacetic acid (TFA), can generate SO₂F₂ in situ. rsc.org This gas can then be passed into a separate chamber containing the amine to form the sulfamoyl fluoride, a technique that improves safety and control. rsc.orgacs.org More recently, other solid surrogates such as fluorosulfuryl imidazolium (B1220033) triflate (FSIT) and N-aryl-N-(fluorosulfonyl)imidazolium triflate salts (AISF) have been shown to react effectively with primary and secondary amines to yield sulfamoyl fluorides. oup.com
An alternative and widely used classical approach is a two-step sequence. This pathway first involves the synthesis of an intermediate, N-tert-butylsulfamoyl chloride, which is then converted to the final fluoride product. The halide exchange reaction is a cornerstone of this strategy.
The conversion of sulfonyl chlorides to sulfonyl fluorides is a classic transformation. nih.gov For the synthesis of this compound, the corresponding N-tert-butylsulfamoyl chloride is treated with a fluorinating agent. A variety of such agents can be employed for this halide exchange. A recent patent highlights a particularly efficient method using bismuth trifluoride (BiF₃) in a non-aqueous system, which can produce N,N-branched sulfamoyl fluorides, including the tert-butyl derivative, in quantitative yields. justia.comgoogle.com Another effective modern fluorinating agent for converting secondary sulfonamides to sulfonyl fluorides is diethylaminosulfur trifluoride (DAST), which has been shown to be efficient for a diverse range of substrates and is scalable. sorbonne-universite.fr
Below is a table summarizing various fluorinating agents used for the conversion of sulfamoyl chlorides or secondary sulfonamides to their corresponding fluorides.
| Precursor Type | Fluorinating Agent | Key Features | Yield (%) |
|---|---|---|---|
| N,N-Branched Sulfamoyl Chloride | Bismuth Trifluoride (BiF₃) | Non-aqueous, high purity, high yield | >90 google.com |
| Secondary Sulfonamide | Diethylaminosulfur Trifluoride (DAST) | Mild conditions, scalable, broad scope | High (specific value varies by substrate) sorbonne-universite.fr |
| Sulfonyl Chloride | Potassium Fluoride (KF) / 18-crown-6 | Enhanced fluoride nucleophilicity | Often quantitative for aryl variants rsc.org |
| Sulfonyl Imidazole (B134444) | Potassium Bifluoride (KHF₂) / Acetic Acid | Uses stable sulfonyl imidazole intermediate | Good to excellent organic-chemistry.org |
Approaches Involving Sulfuryl Fluoride and Its Equivalents
Innovations in this compound Synthesis
Recent advancements in synthetic organic chemistry have introduced novel methods for constructing sulfonyl fluorides, including electrochemical and transition metal-catalyzed approaches. While not always demonstrated specifically for this compound, these innovations represent the cutting edge of sulfonyl fluoride synthesis and are applicable in principle.
Electrochemical methods offer a mild and environmentally benign alternative to traditional synthesis. acs.org A notable approach is the electrochemical oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govacs.org This method avoids the need for chemical oxidants and catalysts, proceeding under mild conditions with a broad substrate scope. nih.gov The reaction typically uses a carbon anode and an iron or platinum cathode in a biphasic solvent system. acs.orgchinesechemsoc.org While this has been demonstrated for a wide array of aryl and alkyl thiols, its direct application to generate a sulfamoyl fluoride from a corresponding amino-thiol precursor remains a developing area.
Another electrochemical strategy involves the synthesis of β-keto sulfonyl fluorides from vinyl acetates and sulfuryl chlorofluoride, showcasing the power of electrochemistry to generate fluorosulfonyl radicals under catalyst-free conditions. sioc-journal.cn
The table below outlines typical conditions for the electrochemical synthesis of general sulfonyl fluorides.
| Starting Material | Fluoride Source | Electrodes (Anode/Cathode) | Key Conditions |
|---|---|---|---|
| Thiols/Disulfides | Potassium Fluoride (KF) | Carbon / Iron | CH₃CN/HCl, pyridine, constant current nih.govacs.org |
| Sulfinamides | Et₃N·3HF | Carbon / Platinum | Constant current, undivided cell, room temp. chinesechemsoc.org |
| Vinyl Acetates | from Sulfuryl chlorofluoride | Not specified (electroreductive) | Mild, metal-catalyst free, flow-compatible sioc-journal.cn |
Transition metal catalysis has become a powerful tool for forming carbon-fluorine bonds, and its principles are being extended to other fluorination reactions. beilstein-journals.orgrsc.org However, the direct transition-metal-catalyzed synthesis of the S-F bond in sulfamoyl fluorides is a less explored area compared to C-F bond formation. Most reported methods focus on the fluorination of organic substrates, such as the palladium-catalyzed fluorination of allylic chlorides or aryl triflates, and iridium-catalyzed allylic fluorination. beilstein-journals.orgrsc.org These reactions typically involve a transition metal catalyst (e.g., Pd, Ir, Cu, Fe), a ligand, and a nucleophilic fluoride source to functionalize a carbon center. beilstein-journals.orgnih.gov
While a direct, single-step transition-metal-catalyzed route to this compound from a simple precursor has not been prominently established, the field's rapid progress suggests potential future applications. For example, methodologies for the catalytic incorporation of the entire -SO₂F group are emerging, which could eventually be adapted for the synthesis of sulfamoyl fluorides. The development of such catalytic systems remains a key goal in modern synthetic chemistry.
Sustainable and Green Chemistry Approaches in Sulfamoyl Fluoride Preparation
The development of sustainable and green synthetic methods for sulfamoyl fluorides, including this compound, is driven by the need to reduce environmental impact and enhance safety and efficiency. Traditional methods often rely on hazardous reagents like sulfuryl fluoride (SO₂F₂) gas or corrosive fluorine sources. acs.orgpfizer.com Modern approaches focus on solvent-free conditions, the use of abundant and less hazardous starting materials, and the development of environmentally benign reagents.
Solvent-Free Methodologies
The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, environmental pollution, and safety hazards. researchgate.net For the synthesis of sulfonyl fluorides and related compounds, mechanochemistry and microwave-assisted synthesis have emerged as promising solvent-free techniques.
Mechanochemical Synthesis: Mechanochemical methods, such as ball milling, use mechanical force to induce chemical reactions in the absence of a bulk solvent. researchgate.net This technique has been successfully applied to the synthesis of various sulfonyl, sulfonimidoyl, and sulfoxyl fluorides from stable sulfur(VI) imidazole precursors. youtube.com The process involves milling the solid reactants, such as a sulfonyl imidazole, with a fluorine source like potassium bifluoride (KHF₂) and an additive like acetic acid. youtube.com This solvent-free approach offers several advantages, including reduced waste, faster reaction times in some cases, and the potential to access unique reactivity compared to solution-based methods. researchgate.netyoutube.com While not specifically detailed for this compound, the general applicability to sulfonyl fluorides suggests its potential for this compound.
Microwave-Assisted Synthesis: Microwave irradiation provides an efficient means of energy transfer, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org A notable example is the solvent-free, microwave-promoted condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide (a precursor to the tert-butylsulfinyl group) to produce N-(tert-butylsulfinyl)imines. organic-chemistry.org This method is environmentally friendly, producing only titanium dioxide as a byproduct, and has been shown to be scalable. organic-chemistry.org Such approaches highlight the potential for microwave assistance in key steps of sulfamoyl fluoride synthesis, minimizing energy consumption and avoiding hazardous solvents.
Utilization of Readily Accessible Feedstocks
A key tenet of green chemistry is the use of readily available and renewable feedstocks. Research into sulfamoyl fluoride synthesis has focused on moving away from specialized or hazardous precursors towards more abundant and safer starting materials.
Commonly utilized feedstocks include:
Thiols and Disulfides: These are widely available and stable starting materials. researchgate.net Electrochemical methods have been developed to convert thiols and disulfides directly into sulfonyl fluorides using potassium fluoride as the fluorine source, avoiding the need for pre-formed sulfonyl chlorides or stoichiometric oxidants. acs.orgnih.gov
Alkenes: Representing a vast and inexpensive class of chemical feedstocks, alkenes can be converted to aliphatic sulfonyl fluorides through photocatalytic hydro-fluorosulfonylation. rsc.org
Sulfonic Acids and their Salts: These are stable and readily available compounds that can be converted to sulfonyl fluorides using deoxyfluorination reagents. researchgate.net
Primary and Secondary Amines: For this compound, tert-butylamine is the key, readily available feedstock that provides the N-tert-butyl group. Methods often involve its reaction with a sulfuryl fluoride equivalent. nih.gov
Industrial Byproducts: In a broader context of sustainable fluorine chemistry, fluorosilicic acid (H₂SiF₆), a byproduct of the phosphate (B84403) fertilizer industry, is being explored as a sustainable source of fluorine, potentially replacing the reliance on mined fluorspar for producing key fluorine-containing intermediates. frontiersin.org
The table below summarizes various feedstock strategies for sulfonyl fluoride synthesis.
| Feedstock Class | Specific Examples | Synthetic Approach | Green Advantage | Reference |
|---|---|---|---|---|
| Sulfur Sources | Thiols, Disulfides | Electrochemical Oxidative Fluorination | Avoids unstable sulfonyl chlorides and harsh oxidants. | researchgate.netacs.org |
| Sodium Sulfonates | Deoxyfluorination | Utilizes stable, readily available salts. | researchgate.net | |
| Alkenes | Photocatalytic Hydro-fluorosulfonylation | Uses abundant hydrocarbon feedstocks. | rsc.org | |
| Nitrogen Sources | Primary/Secondary Amines (e.g., tert-butylamine) | Reaction with SO₂F₂ surrogates | Direct incorporation of the amine group. | nih.gov |
| Fluorine Sources | Potassium Fluoride (KF) | Halogen exchange, Electrochemical methods | Inexpensive, abundant, and safer than gaseous reagents. | acs.orgsciencedaily.com |
| Fluorosilicic Acid (H₂SiF₆) | Conversion to HF or other fluorinating agents | Valorization of industrial waste. | frontiersin.org |
Scalability and Industrial Feasibility of this compound Synthesis
The transition of a synthetic route from laboratory-scale discovery to industrial production hinges on its scalability, safety, cost-effectiveness, and robustness. For this compound, several modern synthetic strategies show promise for large-scale manufacturing.
The development of methods that avoid hazardous, gaseous reagents is a critical step toward industrial feasibility. The use of solid SO₂F₂ surrogates like AISF was driven by the need for a reagent that is readily accessible for large-scale manufacturing from commercial starting materials. pfizer.com Similarly, protocols using inexpensive and abundant chemicals like KF and NaOCl·5H₂O have been successfully demonstrated at the gram scale, indicating their potential for larger operations. acs.org
A key development for industrial production is a patented method for producing N,N-branched sulfamoyl fluorides via the fluorination of an N,N-branched sulfamoyl nonfluorohalide (like the chloride) with bismuth trifluoride (BiF₃). google.com This method is highlighted for its suitability for commercial-scale production, offering high yields (>90%) and high purity. google.com The reaction can be run at moderate temperatures, and the final product is isolated by distillation. google.com The potential to regenerate the BiF₃ reagent from the byproduct adds to its economic and environmental viability on an industrial scale. google.com
The table below outlines key parameters for scalable synthesis methods relevant to this compound.
| Method | Key Reagents | Advantages for Scalability | Demonstrated Scale | Reference |
|---|---|---|---|---|
| Halogen Exchange with BiF₃ | N-tert-butylsulfamoyl chloride, BiF₃ | High yield (>90%), high purity, non-aqueous, potential for reagent regeneration. | Commercial Scale (claimed) | google.com |
| Oxidative Fluorination from Thiols | Thiols, KF, NaOCl·5H₂O | Uses low-cost, safe, and readily available materials. Simple protocol. | Gram-scale | acs.orgmiragenews.com |
| Electrochemical Synthesis | Thiols, KF, Electricity | Avoids chemical oxidants, mild conditions, potential for continuous flow process. | Gram-scale (flow reaction) | researchgate.net |
| Use of Solid SO₂F₂ Surrogates | Amines, AISF or Imidazolium Salts | Avoids hazardous gas, shelf-stable and easy-to-handle reagents. | mmol-scale | pfizer.comnih.gov |
Furthermore, the adoption of continuous flow chemistry is a significant enabler for the industrial production of sulfonyl fluorides. Flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and can be scaled up more easily than batch processes. beilstein-journals.org Electrochemical syntheses, for instance, have been successfully scaled up using flow reactors. researchgate.net Photoredox-catalyzed reactions to produce alkyl sulfonyl fluorides have also been scaled to 5 grams using a continuous stirred tank reactor cascade, demonstrating the industrial potential of these modern methods. organic-chemistry.orgorganic-chemistry.org
Applications in Advanced Chemical Synthesis and Functional Materials Excluding Pharmaceutical/clinical Applications
N-tert-butylsulfamoyl Fluoride (B91410) as a Reagent for Functional Group Interconversions
Functional group interconversions are fundamental operations in organic synthesis, allowing for the strategic transformation of one functional group into another. fiveable.meimperial.ac.uk N-tert-butylsulfamoyl fluoride serves as a key reagent in this context, primarily for the introduction of the sterically hindered N-tert-butylsulfamoyl group.
The primary application of this compound is as a donor of the N-tert-butylsulfamoyl group. This is often achieved through a Sulfur Fluoride Exchange (SuFEx) reaction, a click chemistry process where the S-F bond is activated to react with a nucleophile. nih.govclaremont.edu The reaction with primary and secondary amines is a straightforward method to generate sulfamides. Research has demonstrated the successful reaction of sulfamoyl fluoride-functionalized nucleosides with a variety of amines. nih.govresearchgate.net For example, the reaction proceeds efficiently with simple primary amines, showcasing the broad applicability of this transformation. nih.gov
The introduction of the sulfamoyl group can significantly alter the properties of the parent substrate, a strategy employed in the development of functional materials. The stability of the resulting sulfamide (B24259) bond, combined with the specific steric and electronic profile of the N-tert-butyl group, makes this a valuable derivatization.
Table 1: Representative Examples of SuFEx Reactions with Various Amines This table is illustrative, based on reactions of a sulfamoyl fluoride moiety with different amines as described in the literature. nih.gov
| Amine Substrate | Product Type | Reported Yield (%) |
|---|---|---|
| Ammonia | Primary Sulfamide | 30 |
| Methyl amine | Secondary Sulfamide | 41 |
| t-Butyl amine | Secondary Sulfamide | 55 |
| Cyclopropyl amine | Secondary Sulfamide | 44 |
| Benzyl amine | Secondary Sulfamide | 50 |
| 4-Ethynylaniline | Aryl Sulfamide | 76 |
The derivatization of complex molecules is crucial for modifying their functions, tuning their properties, or preparing them for subsequent analytical or synthetic steps. Fluoride-based derivatization, in general, has been used for the analysis of various compounds. nih.govrsc.org
In the context of this compound, its reactivity is particularly valuable for the selective modification of intricate structures. A prime example is the functionalization of nucleosides, the building blocks of RNA and DNA. nih.govresearchgate.net Researchers have developed methods to introduce a sulfamoyl fluoride group onto the exocyclic amino groups of nucleobases like adenosine (B11128) and cytidine. These "SuFNucs" (Sulfamoyl-Fluoride-functionalized Nucleosides) can then undergo SuFEx reactions with various amines to create a library of sulfamide-modified nucleosides (SulfamNucs). nih.govresearchgate.net This strategy allows for the precise installation of diverse functionalities onto highly complex biomolecules, enabling the synthesis of modified oligonucleotides and peptide-nucleoside conjugates for materials science and nanotechnology research. nih.gov
Introduction of Sulfamoyl Functionality into Organic Substrates
Utility in Protecting Group Chemistry (Fluoride-mediated deprotection of silyl (B83357) ethers as a general concept)
Protecting group chemistry is essential in multi-step synthesis to mask reactive functional groups. numberanalytics.com Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and removal. rsc.org The tert-butyldimethylsilyl (TBS) group is particularly prominent. organic-chemistry.org
The cleavage of silyl ethers is frequently accomplished using a fluoride ion source, with tetra-n-butylammonium fluoride (TBAF) being the most common reagent. researchgate.nettotal-synthesis.comcommonorganicchemistry.com The reaction is driven by the formation of the exceptionally strong silicon-fluoride (Si-F) bond. organic-chemistry.orgtotal-synthesis.com This process involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentavalent intermediate that subsequently breaks down to release the alcohol. rsc.orgorganic-chemistry.org Different silyl ethers exhibit varying stability, which allows for selective deprotection. For instance, smaller groups like triethylsilyl (TES) can often be removed in the presence of bulkier groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). total-synthesis.comgelest.com
The relevance of this compound in this area is twofold. First, the sulfamoyl fluoride moiety itself is generally stable under the neutral or mildly basic conditions used for many fluoride-mediated silyl ether deprotections. This orthogonality allows for the selective removal of a silyl ether from a molecule containing a sulfamoyl fluoride group without affecting the latter. numberanalytics.com Second, under specific activation with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a sulfonyl fluoride can act as a fluorinating agent itself, capable of converting alcohols to alkyl fluorides. researchgate.net This reactivity highlights the tunable nature of the sulfonyl fluoride group, which can be either a stable spectator or an active participant depending on the reaction conditions.
Table 2: Common Reagents for Fluoride-Mediated Deprotection of Silyl Ethers
| Reagent | Typical Conditions | Target Silyl Ether(s) |
|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, room temperature | TBS, TIPS, TBDPS organic-chemistry.orgtotal-synthesis.com |
| Hydrofluoric acid (HF) | Acetonitrile, aqueous solution | TBS, general use rsc.orggelest.com |
| HF-Pyridine | Pyridine, CH₂Cl₂ | Selective for certain silyl ethers researchgate.net |
| Potassium fluoride (KF) | Methanol or buffered solutions | TBS, general use organic-chemistry.orgresearchgate.net |
This compound in Catalysis and Asymmetric Synthesis
The unique electronic properties and steric bulk of the N-tert-butylsulfamoyl group make it an intriguing component in the design of catalysts and ligands.
N-Heterocyclic carbenes (NHCs) and phosphine-based molecules are prominent classes of ligands in transition-metal catalysis, where their steric and electronic properties are tuned to control catalytic activity and selectivity. nih.gov While less common, sulfamoyl-containing structures have been explored as ligands. For instance, a patent describes the synthesis of N-(2-(N-tert-butylsulfamoyl)phenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. googleapis.com In this molecule, the nitrogen atom of the aniline (B41778) backbone and a nitrogen from the triazole ring can act as a bidentate chelating system for a transition metal center. The N-tert-butylsulfamoyl group, while not directly coordinating, would be positioned to exert significant steric and electronic influence on the metal's coordination sphere, potentially impacting the efficiency and selectivity of catalytic transformations like cross-coupling reactions. nih.govmdpi.com
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of chemical synthesis. nih.gov Sulfonyl fluorides, including this compound, are excellent substrates for organocatalytic activation. A notable study developed a broad-spectrum catalytic amidation of sulfonyl fluorides using a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. nih.gov This method proved highly efficient for producing sulfonamides, even with sterically hindered substrates, and required very low catalyst loading (as low as 0.02 mol%). nih.gov
Furthermore, organic bases can activate the S-F bond. The combination of a sulfonyl fluoride with a base like DBU can facilitate the conversion of alcohols into their corresponding fluorides. researchgate.net Other research has explored the use of bifunctional organocatalysts, such as quaternary ammonium (B1175870) salts with hydroxyl groups, to promote nucleophilic fluorination reactions by creating a hydrogen-bonding network that activates the fluoride source. nih.gov These strategies, which enable the controlled activation of the otherwise stable S-F bond under mild, metal-free conditions, are expanding the synthetic utility of sulfamoyl fluorides in constructing complex molecules and in fields like enantioselective fluorocyclization. nih.gov
Ligand Design for Transition Metal Catalysis
Development of Chemical Probes for Biological Systems (Focus on chemical biology tools for protein modification, not drug activity)
This compound is a member of the N-disubstituted sulfamoyl fluoride class of compounds, which are emerging as highly selective chemical probes for the covalent modification of proteins in chemical biology. acs.org The unique reactivity and stability of the sulfur(VI) fluoride group make it an attractive electrophilic warhead for developing such probes. acs.org
Traditionally, covalent protein modification has relied heavily on electrophiles that target cysteine residues. However, the low abundance of cysteine in protein binding pockets limits the scope of this approach. Sulfonyl fluorides, including sulfamoyl fluorides, have expanded the toolbox of chemical biologists by enabling the targeting of other nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine.
N-disubstituted sulfamoyl fluorides, like this compound, represent the lower reactivity end of the spectrum of sulfur(VI) fluorides. This lower intrinsic reactivity is advantageous as it translates to higher selectivity for specific protein targets. It is hypothesized that their low reactivity allows them to function as highly selective chemical probes for covalent protein modification. acs.org
The development of chemical probes based on sulfamoyl fluorides allows for:
Functional Annotation of Proteins: These probes can be used to identify and characterize the function of proteins within complex biological systems.
Mapping Protein Binding Pockets: By covalently modifying residues within a binding pocket, these probes can help to elucidate the structure and reactivity of these sites.
Target Identification and Validation: Chemical proteomics approaches using sulfamoyl fluoride probes can help identify the protein targets of small molecules.
The general mechanism involves the sulfamoyl fluoride acting as an electrophile that reacts with a nucleophilic amino acid side chain on a protein, forming a stable covalent bond. The tert-butyl group in this compound can influence the probe's properties, such as its steric profile and lipophilicity, which can in turn affect its binding affinity and selectivity for specific protein targets.
Table 2: Amino Acid Residues Targeted by Sulfonyl Fluoride-Based Chemical Probes
| Amino Acid Residue | Nucleophilic Group | General Applicability |
|---|---|---|
| Cysteine | Thiol (-SH) | Commonly targeted, but relatively low abundance in binding sites. |
| Lysine | Amine (-NH2) | Frequently targeted by sulfonyl fluoride probes. |
| Tyrosine | Phenol (-OH) | A key target for sulfonyl fluoride probes. |
| Serine | Alcohol (-OH) | Targetable by sulfonyl fluoride probes. |
| Histidine | Imidazole (B134444) | Can be targeted by sulfonyl fluoride probes. |
| Threonine | Alcohol (-OH) | Targetable by sulfonyl fluoride probes. |
Stereochemical Control in Reactions Involving the N Tert Butylsulfamoyl Fluoride Moiety
Diastereoselective Reactions Influenced by the tert-Butyl Group
The sterically demanding tert-butyl group attached to the sulfamoyl nitrogen plays a crucial role in directing the diastereoselectivity of reactions. While direct studies on N-tert-butylsulfamoyl fluoride (B91410) are emerging, extensive research on the closely related N-tert-butanesulfinyl imines provides a strong basis for understanding the steric influence of the tert-butyl group. In the nucleophilic addition of various reagents to N-tert-butylsulfinyl ketimines, the tert-butyl group effectively shields one face of the C=N double bond, leading to high levels of diastereoselectivity. d-nb.info For instance, the addition of the PhSO2CF2- anion to N-tert-butylsulfinyl ketimines proceeds with excellent diastereoselectivity, which is attributed to a cyclic six-membered transition state where the bulky tert-butyl group dictates the approach of the nucleophile. d-nb.info
In a similar vein, the diastereoselective α-fluorination of N-tert-butanesulfinyl imidates, upon deprotonation to form aza-enolates, is highly controlled by the tert-butylsulfinyl group. The interception of these aza-enolates with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) results in excellent diastereocontrol. researchgate.net This principle of the tert-butyl group acting as a powerful stereodirecting element is fundamental and is being extended to reactions involving the N-tert-butylsulfamoyl fluoride moiety itself.
Enantioselective Methodologies Incorporating this compound
A significant advancement in the application of this compound has been the development of enantioselective synthetic methods. A key breakthrough in this area is the creation of an enantiopure bifunctional S(VI) transfer reagent, N-(tert-butyl)-N-(diisopropylcarbamoyl)sulfonimidoyl fluoride, often abbreviated as t-BuSF. nih.govresearchgate.net This crystalline, bench-stable solid serves as a chiral hub for the asymmetric synthesis of a wide array of sulfur(VI) compounds, including sulfoximines and sulfonimidamides, with exceptional levels of enantiomeric excess. nih.govresearchgate.netnih.gov
The t-BuSF reagent is synthesized in one step from the readily available and inexpensive chiral tert-butylsulfinamide. nih.gov Its utility is demonstrated in the sulfonimidoyl transfer to various organolithium nucleophiles via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The reaction proceeds with high yields and excellent stereochemical transfer, as highlighted in the table below. researchgate.net
| Entry | Aryl Lithium Nucleophile | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyl | N-(Diisopropylcarbamoyl)-S-phenyl-S-(tert-butyl)sulfoximine | 85 | >99 |
| 2 | 4-Tolyl | N-(Diisopropylcarbamoyl)-S-(4-tolyl)-S-(tert-butyl)sulfoximine | 90 | >99 |
| 3 | 4-Methoxyphenyl | N-(Diisopropylcarbamoyl)-S-(4-methoxyphenyl)-S-(tert-butyl)sulfoximine | 88 | >99 |
| 4 | 4-Chlorophenyl | N-(Diisopropylcarbamoyl)-S-(4-chlorophenyl)-S-(tert-butyl)sulfoximine | 87 | 98 |
| 5 | 2-Thienyl | N-(Diisopropylcarbamoyl)-S-(2-thienyl)-S-(tert-butyl)sulfoximine | 60 | 97 |
Another important enantioselective method involves the stereospecific reaction of enantioenriched sulfonimidoyl fluorides with Grignard reagents to produce sulfoximines. rsc.org The choice of the N-protecting group on the sulfonimidoyl fluoride is critical for high stereospecificity. While N-Boc and N-Piv groups lead to excellent results, the reaction with an N-tert-butylsulfonimidoyl fluoride proved to be challenging, underscoring the significant steric impact of the tert-butyl group. rsc.orgthieme-connect.com
Steric and Electronic Effects of the tert-Butyl Group on Reaction Stereoselectivity
The stereochemical outcomes of reactions involving the this compound moiety are governed by a combination of steric and electronic effects imparted by the tert-butyl group.
Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. This steric hindrance plays a decisive role in controlling the approach of reagents to the chiral sulfur center. In diastereoselective reactions, it effectively blocks one face of the molecule, forcing the incoming nucleophile or electrophile to attack from the less hindered side. This is a well-established principle in asymmetric synthesis with related N-tert-butylsulfinyl compounds. d-nb.info In the context of SuFEx reactions, the steric bulk of the N-substituent on sulfonimidoyl fluorides significantly influences their reactivity. For instance, the reaction of enantioenriched N-Boc-sulfonimidoyl fluorides with Grignard reagents proceeds with high stereospecificity, while the analogous reaction with an S-tert-butyl sulfonimidoyl fluoride was reported to be unsuccessful, likely due to the prohibitive steric hindrance around the sulfur center. rsc.org This highlights that while the tert-butyl group can be a powerful tool for stereocontrol, its size can also render the sulfur center unreactive towards certain nucleophiles.
Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electronic effect can influence the reactivity of the sulfamoyl fluoride moiety. In sulfonimidoyl fluorides, electron-donating groups on the nitrogen atom generally decrease the electrophilicity of the sulfur center, making them less reactive towards nucleophiles. nih.gov Conversely, electron-withdrawing groups on the nitrogen increase the reactivity. nih.gov In the design of the t-BuSF reagent, the electron-rich N,N-diisopropyl carbamoyl (B1232498) group, in conjunction with the tert-butyl group, provides a balance of stability and selective reactivity. researchgate.net Furthermore, computational studies on related arylsulfur trifluorides have shown that a para-tert-butyl group can enhance the thermal stability of the molecule and favor an ionic reaction pathway by stabilizing a cationic intermediate, which in turn can lead to higher yields in fluorination reactions. acs.org While direct computational studies on the transition states of reactions with this compound are not widely available, the interplay of its steric bulk and electron-donating nature is clearly a critical factor in dictating the stereoselectivity and efficiency of these transformations.
Advanced Analytical and Spectroscopic Characterization of N Tert Butylsulfamoyl Fluoride and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-tert-butylsulfamoyl fluoride (B91410) in solution. Each active nucleus (¹H, ¹³C, ¹⁹F, and ¹⁵N) provides unique insights into the chemical environment of the atoms.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, while the proton on the nitrogen atom (N-H) would likely appear as a broader singlet. The exact chemical shift of the N-H proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR: The carbon NMR spectrum would show two distinct signals for the tert-butyl group: one for the quaternary carbon bonded to the nitrogen and another for the three equivalent methyl carbons.
¹⁹F NMR: The fluorine-19 nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a powerful tool. biophysics.org A single resonance is expected for the fluorine atom attached to the sulfamoyl group. The chemical shift of this peak is highly characteristic of the S-F bond. For comparison, ¹⁹F NMR chemical shifts for various sulfonyl fluorides are often observed in the range of +49 to +67 ppm relative to CFCl₃. rsc.orgrsc.org
¹⁵N NMR: While ¹⁵N NMR could provide direct information about the nitrogen environment, its low natural abundance and lower sensitivity make the experiment more challenging and time-consuming compared to the other nuclei.
Table 1: Predicted NMR Spectroscopic Data for N-tert-butylsulfamoyl Fluoride
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.3 | Singlet (s) | -C(CH₃)₃ |
| ¹H | Variable | Broad Singlet (br s) | -NH- |
| ¹³C | ~54 | Singlet | -C(CH₃)₃ |
| ¹³C | ~30 | Singlet | -C(CH₃)₃ |
| ¹⁹F | ~50 - 60 | Singlet | S-F |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern under ionization. The mass spectrum would show the molecular ion peak [M]⁺, confirming the compound's molecular formula (C₄H₁₀FNO₂S). nih.gov
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for sulfamoyl derivatives involve cleavage at the S-N bonds. datapdf.com For this compound, key fragmentation would likely involve the loss of the bulky tert-butyl group to form a stable tert-butyl cation and a [M - 57]⁺ fragment. Other expected fragments would arise from the loss of the fluorine atom or the entire SO₂F group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 155 | [C₄H₁₀FNO₂S]⁺ | Molecular Ion [M]⁺ |
| 98 | [M - C(CH₃)₃]⁺ or [H₂NO₂S]⁺ | Loss of the tert-butyl group |
| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions corresponding to the sulfonyl (SO₂) group. These include a strong asymmetric stretching band and a slightly weaker symmetric stretching band. Other key absorptions include the N-H stretch, C-H stretches from the tert-butyl group, and the characteristic S-F stretch. researchgate.netspectroscopyonline.com The transparency of materials like calcium fluoride (CaF₂) in the infrared region makes them suitable as windows for sample analysis. juniperpublishers.comannexpublishers.com
Raman Spectroscopy: Raman spectroscopy, a non-destructive technique, provides information on molecular vibrations and can be particularly useful for analyzing samples in various formats. rsc.orgmdpi.com The symmetric vibrations, such as the symmetric SO₂ stretch, often give rise to strong Raman signals. The technique is also sensitive to changes in the molecular environment, such as those occurring during fluoride-ion-induced reactions. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 | Medium |
| C-H | Stretching | 2850 - 3000 | Medium-Strong |
| S=O | Asymmetric Stretching | 1370 - 1420 | Strong |
| S=O | Symmetric Stretching | 1170 - 1210 | Strong |
| S-F | Stretching | 800 - 900 | Strong |
X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to generate a detailed electron density map and build an accurate molecular model. wikipedia.orgmdpi.com
This analysis would provide definitive data on:
Bond Lengths: Precise measurements of the S=O, S-N, and S-F bond lengths.
Bond Angles: The O-S-O, O-S-N, and F-S-N bond angles, which would confirm the expected tetrahedral geometry around the central sulfur atom.
Conformation: The orientation of the tert-butyl group relative to the sulfamoyl fluoride moiety.
Intermolecular Interactions: Information on hydrogen bonding (involving the N-H group) and other non-covalent interactions in the crystal lattice.
While a published crystal structure for this compound was not identified, this technique remains the gold standard for unambiguous structural assignment in the solid state. mdpi.comnih.gov
Advanced Chromatographic Techniques (e.g., GC-MS and HPLC-MS) for Mixture Analysis and Purity Determination
Chromatographic methods coupled with mass spectrometry are essential for separating complex mixtures and for the purification and purity assessment of this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing volatile and thermally stable compounds. mdpi.com Due to the polarity of the N-H group in this compound, derivatization may be required to improve its volatility and chromatographic behavior. jfda-online.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common method to replace active hydrogens on polar functional groups, yielding derivatives that are more amenable to GC analysis. mdpi.com The coupled mass spectrometer allows for the identification of each separated component based on its mass spectrum and fragmentation pattern. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is exceptionally well-suited for the analysis of polar, non-volatile, or thermally sensitive compounds, as it does not require derivatization. rsc.org This technique can be used to monitor the progress of reactions involving this compound in real-time, separating the starting material from intermediates and final products. It is also the preferred method for assessing the final purity of the compound. Mass-directed preparative HPLC can be employed for the purification of the target compound from reaction side-products. google.com The development of specialized HPLC-ICP-MS/MS methods also allows for sensitive and specific detection of fluorine-containing compounds in various matrices. rsc.orgresearchgate.net
Computational and Theoretical Studies on N Tert Butylsulfamoyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For sulfamoyl halides (NH₂-SO₂X, where X is a halogen), calculations have shown that the geometry and electronic distribution are significantly influenced by the nature of the halogen atom. researchgate.net
In the case of N-tert-butylsulfamoyl fluoride (B91410), the highly electronegative fluorine atom is expected to polarize the sulfur-fluorine (S-F) bond, inducing a significant partial positive charge on the sulfur atom and a partial negative charge on the fluorine atom. This polarization is a key feature of the molecule's electronic landscape. The nitrogen atom, bonded to the sulfur and the bulky tert-butyl group, also participates in this electronic environment. The tert-butyl group, being electron-donating, influences the electron density at the nitrogen and sulfur centers.
Natural Bond Orbital (NBO) analysis performed on analogous compounds, such as those containing a tert-butylsulfonyl group, reveals substantial negative charges at oxygen atoms and a significant positive charge at the sulfur atom. csic.es This charge distribution supports the idea of strong electrostatic interactions within the molecule. Similar charge separation is anticipated in N-tert-butylsulfamoyl fluoride, governing its intermolecular interactions and reactivity. The bonding can be described in terms of localized orbitals, with the S-N, S=O, and S-F bonds exhibiting covalent character with significant ionic contributions due to the differences in electronegativity of the constituent atoms.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the delocalized nature of electrons within a molecule. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. plos.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their lone pair electrons. The LUMO, conversely, is likely to be centered on the sulfur atom, specifically associated with the antibonding orbitals of the S-F and S=O bonds. This distribution makes the nitrogen atom a potential nucleophilic center and the sulfur atom an electrophilic center.
Frontier orbital analysis of related sulfamoyl compounds has been used to rationalize their reactivity. nih.govtandfonline.com For instance, the interaction of sulfamoyl fluorides with biological nucleophiles is governed by the energy and shape of their LUMO. A lower LUMO energy corresponds to a higher susceptibility to nucleophilic attack at the sulfur center. The energy of the HOMO-LUMO gap can be computationally estimated and provides a quantitative measure of the molecule's reactivity.
| Molecular Orbital | Predicted Primary Atomic Contribution | Role in Reactivity |
|---|---|---|
| HOMO | Nitrogen (lone pair), Oxygen (lone pairs) | Nucleophilic character, electron donation |
| LUMO | Sulfur (σ* S-F, σ* S=O) | Electrophilic character, susceptibility to nucleophilic attack |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a crucial tool for investigating reaction mechanisms at a molecular level, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. pearson.comnih.gov For reactions involving sulfamoyl fluorides, computational studies can map out the potential energy surface for processes like nucleophilic substitution at the sulfur center.
The reaction of this compound with a nucleophile, for example, is predicted to proceed via a transition state where the nucleophile attacks the electrophilic sulfur atom. Computational studies on similar sulfur(VI) fluorides have shown that these reactions can proceed through an Sₙ2-like mechanism at the sulfur atom, leading to the displacement of the fluoride ion. rsc.org The energy barrier for this process can be calculated, providing insight into the reaction kinetics. The presence of the tert-butyl group can influence the accessibility of the sulfur center, a factor that can be quantified through computational modeling of the reaction pathway.
Furthermore, computational models can explore the role of catalysts in facilitating these reactions. For instance, the mechanism of Lewis acid-catalyzed sulfur-fluoride exchange has been investigated computationally, revealing how the catalyst interacts with the fluoride to enhance the electrophilicity of the sulfur atom. researchgate.net
Prediction of Reactivity and Selectivity Profiles
Computational methods can be used to predict the reactivity and selectivity of this compound towards various reagents. claremont.eduacs.org Reactivity descriptors, derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can provide a quantitative scale for its reactivity. rsc.org
The hydrolytic stability and reactivity of a panel of sulfur(VI) fluorides with amino acid side chains have been studied, revealing that reactivity is tunable based on the substituents. nih.gov N-disubstituted sulfamoyl fluorides, like the N-tert-butyl derivative, are generally found to be at the lower end of the reactivity spectrum for sulfur(VI) fluorides, suggesting they are relatively stable but can be activated to react selectively. This inherent stability combined with potential for activation makes them interesting for applications like chemical biology probes.
Computational tools can also predict the site selectivity of reactions. In this compound, the primary site for nucleophilic attack is overwhelmingly predicted to be the sulfur atom. For reactions involving the tert-butyl group or the N-H proton, computational models can help to estimate the relative energy barriers for competing reaction pathways, thus predicting the likely outcome under different conditions.
Conformational Analysis and Steric Hindrance Effects of the tert-Butyl Group
The three-dimensional structure and conformational preferences of a molecule are critical to its reactivity and interactions. The bulky tert-butyl group in this compound imposes significant steric constraints that influence its conformational landscape.
Future Research Directions and Emerging Trends in N Tert Butylsulfamoyl Fluoride Chemistry
Development of Novel Synthetic Applications
The robust yet reactive nature of the S-F bond in sulfamoyl fluorides makes them valuable precursors, particularly in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. This area of research is expanding beyond simple derivatization to the creation of complex molecular architectures and functional molecules.
Future work is directed towards broadening the library of molecules accessible through N-tert-butylsulfamoyl fluoride and its analogues. A significant area of interest is in drug discovery. The sulfamide (B24259) group, readily synthesized from sulfamoyl fluorides, is a privileged structure in medicinal chemistry. Research is increasingly focused on incorporating this moiety into novel drug candidates. For instance, derivatives of N-(tert-butyl)sulfamoyl benzamides and pyrazine-carboxamides are being investigated as potential KIF18A inhibitors for cancer therapy. justia.com Similarly, compounds incorporating the N-(tert-butyl)sulfamoyl group have been patented as potential modulators of biological pathways, highlighting their importance in the development of new therapeutic agents. googleapis.comescholarship.org
Another promising avenue is the development of sulfamoyl fluoride-functionalized nucleosides (SuFNucs). These compounds can be synthesized by reacting ribonucleosides with a sulfonyl fluoride source. The resulting SuFNucs are stable and can undergo selective SuFEx reactions with various amines, providing a novel pathway to sulfamide-functionalized nucleoside derivatives (SulfamNucs) for potential biological screening and therapeutic applications. nih.gov The development of new reagents, such as stable fluorosulfuryl imidazolium (B1220033) salts, which act as potent "F-SO2+" donors with unprecedented reactivity and selectivity, is further expanding the scope of these transformations. researchgate.net These reagents can react cleanly with primary amines and anilines, offering a significant advantage over gaseous sulfuryl fluoride. researchgate.net
Integration into Flow Chemistry and Microreactor Technologies
The transition from traditional batch synthesis to continuous flow chemistry represents a major trend in modern chemical manufacturing, offering enhanced safety, scalability, and process control. beilstein-journals.org The integration of this compound chemistry into these systems is a key area of future research.
Flow chemistry is particularly advantageous for handling hazardous reagents often involved in fluorination reactions. vapourtec.com For example, a modular flow platform has been developed for the safe, in-situ generation and immediate consumption of the toxic gas sulfuryl fluoride (SO2F2), a common precursor for sulfamoyl fluorides. uva.nl This system consists of one reactor to generate the gas from commodity chemicals like sulfuryl chloride and potassium fluoride, which then feeds directly into a second reactor for the SuFEx reaction. uva.nl This approach mitigates the risks associated with storing and handling SO2F2, making the synthesis of sulfamoyl fluorides and their derivatives safer and more accessible. uva.nl
Furthermore, combining photoredox catalysis with flow chemistry offers a mild and scalable strategy for preparing alkyl sulfonyl fluorides from readily available materials like alkyl bromides and alcohols. nih.gov This method, based on halogen atom transfer (XAT) followed by SO2 capture and fluorination, has been successfully scaled up using a continuous stirred tank reactor (CSTR) cascade, demonstrating its industrial potential. nih.gov Microreactors provide benefits such as superior heat exchange, which prevents the accumulation of unstable intermediates, and the ability to explore novel process windows with enhanced yield and selectivity. beilstein-journals.orgnih.gov The application of these technologies to the synthesis and reactions of this compound is expected to lead to more efficient, safer, and scalable industrial processes.
Exploration of Unprecedented Reactivity Modes
While the SuFEx reaction is the most well-known reactivity mode for sulfamoyl fluorides, researchers are actively exploring new ways to activate the S(VI)-F bond and participate in novel transformations. A significant focus is on catalysis to overcome the inherent stability of these compounds, especially with sterically hindered substrates.
Lewis acid catalysis has emerged as a powerful tool. For example, calcium(II) trifluoromethanesulfonimide (Ca(NTf2)2) has been shown to be an effective catalyst for the reaction between sulfamoyl fluorides and silyl (B83357) amines to form sulfamides, even for electron-rich and sterically demanding N-disubstituted sulfamoyl fluorides that typically require harsh conditions. researchgate.net Other catalytic systems, such as the use of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, have been developed for the broad-spectrum amidation of sulfonyl fluorides and fluorosulfates, yielding sulfonamides and sulfamates in excellent yields. chemrxiv.org This protocol is notably efficient for sterically hindered amines. chemrxiv.orgnih.gov
Beyond amidation, new reactivity patterns are being discovered. A novel Friedel–Crafts-type reaction of sulfondiimidoyl fluorides, close structural relatives of sulfamoyl fluorides, has been developed for the synthesis of heteroaryl sulfondiimines. d-nb.info This reaction proceeds under mild conditions with broad functional group tolerance and avoids the need for pre-formed organometallic reagents. d-nb.info The reactivity of the sulfondiimidoyl fluoride can be tuned by altering the N-substituents, expanding the scope of accessible molecules. d-nb.info The continued exploration of new catalysts and reaction conditions will undoubtedly uncover further unprecedented reactivity for this compound and related compounds, expanding their utility in synthesis.
| Catalytic System | Substrates | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Ca(NTf2)2 / DABCO | Sulfamoyl fluorides, silyl amines | Sulfamides | Effective for sterically hindered and electron-rich substrates. | researchgate.net |
| HOBt / TMDS | Sulfonyl fluorides, amines | Sulfonamides | Broad substrate scope, high yields, low catalyst loading. | chemrxiv.orgnih.gov |
| TMSOTf | Sulfondiimidoyl fluorides, (hetero)aryls | Sulfondiimines | Mild Friedel–Crafts-type reaction, avoids organometallics. | d-nb.info |
| DBU | p-Toluenesulfonyl fluoride, silyl alcohols | Tosylates | Organocatalyzed conversion. | nih.gov |
Sustainable Synthesis and Process Optimization for Industrial Utility
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact and improve safety and efficiency. For this compound, this involves developing syntheses that use less toxic reagents, employ environmentally benign solvents, and are optimized for large-scale production with minimal waste.
A major goal is to replace hazardous reagents traditionally used for fluorination. For instance, an eco-friendly method was recently developed to synthesize a broad scope of sulfonyl fluorides by reacting thiols or disulfides with SHC5® and potassium fluoride (KF). miragenews.com This green process avoids highly toxic and difficult-to-handle reagents like SO2F2 gas or KHF2, producing only non-toxic salts as byproducts. miragenews.com Another approach enables the synthesis of sulfonyl fluorides in water, an environmentally benign medium, by using a surfactant-based catalytic system to overcome the inactivation of the fluoride nucleophile. digitellinc.com
Process optimization for industrial-scale synthesis is also a critical area. A non-aqueous method using bismuth trifluoride (BiF3) to fluorinate N,N-branched sulfamoyl non-fluorohalides has been shown to produce high-purity sulfamoyl fluorides in quantitative yield, offering a potentially scalable and efficient route. google.com The development of organoautocatalysis, where a product of the reaction itself acts as the catalyst, represents another sustainable strategy. Such systems can eliminate the need for external, and often expensive or toxic, metal or enzyme catalysts, allowing for highly efficient, atom-economic reactions under mild conditions. fau.eu These advances in sustainable synthesis and process optimization are crucial for realizing the full industrial potential of this compound chemistry.
Q & A
Q. What analytical techniques are most reliable for quantifying N-tert-butylsulfamoyl fluoride in reaction mixtures?
- Methodological Answer : Ion chromatography (IC) with conductivity detection is preferred for fluoride ion quantification, while <sup>19</sup>F NMR provides structural confirmation. For trace analysis, LC-MS (using negative-ion mode) can detect degradation products. Calibration with certified fluoride standards (e.g., NaF) ensures accuracy .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon) at –20°C in moisture-resistant containers. Conduct stability tests by monitoring fluoride release via IC under varying pH (4–9) and temperature (4–40°C). Degradation rates increase above 25°C or in acidic/alkaline conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
